N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an ethoxyphenyl group and a pyrrolidinone moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.
Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.
Sulfonamide Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the pyrrolidinone derivative in the presence of a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as an antibacterial or antiviral agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antibacterial effects. The presence of the pyrrolidinone moiety may also influence its interaction with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
- N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Uniqueness
N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is unique due to the specific combination of its functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The ethoxy group, in particular, can influence the compound’s solubility and interaction with biological membranes.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-14-8-6-13(7-9-14)17(22(2,19)20)12-15(18)16-10-4-5-11-16/h6-9H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSYWIEAIOJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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